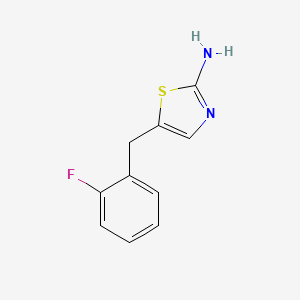

![molecular formula C7H6N2O2 B1274903 4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide CAS No. 27808-46-4](/img/structure/B1274903.png)

4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide

Overview

Description

4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide is a derivative of the 1,2,5-oxadiazole class of compounds, which are characterized by a five-membered heterocyclic ring containing three nitrogen atoms and two oxygen atoms. The presence of the methyl group at the 4-position on the benzene ring and the oxide group at the 1-position of the oxadiazole ring may influence the compound's physical, chemical, and energetic properties. These types of compounds are of interest in various fields, including pharmaceuticals and materials science, due to their unique structural features and potential applications .

Synthesis Analysis

The synthesis of 1,2,5-oxadiazole derivatives can be achieved through various methods. For instance, the oxidative cyclization of 6-amino-5-nitro-1H-pyrimidine-2,4-diones using iodosylbenzene diacetate as an oxidant in the presence of lithium hydride has been reported to yield 4H-[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxides . Another method involves the reaction of 2-aminobenzohydrazides with Schiff bases followed by KMnO4 oxidation, leading to the formation of 2-[2-(methylamino)phenyl]-5-aryl-1,3,4-oxadiazoles . These methods demonstrate the versatility in synthesizing oxadiazole derivatives, which could potentially be applied to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of a heterocyclic oxadiazole ring. Single-crystal X-ray diffraction analysis has been used to study the structure of related compounds, revealing planar molecules with unusual bond lengths and angles, which contribute to their reactivity and stability . Theoretical calculations and spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR are also employed to establish the structure of these compounds .

Chemical Reactions Analysis

Oxadiazole derivatives participate in various chemical reactions due to their reactive functional groups. For example, the reaction of 3,4-bis(hydroxyimino)methyl)-1,2,5-oxadiazole 2-oxides with a mixture of concentrated nitric and trifluoroacetic acids leads to the synthesis of [1,2,5]oxadiazolo[3,4-d]pyridazine 1,5,6-trioxides . Additionally, the reaction of 3-amino-5-R-1,2,4-oxadiazoles with hydrazine monohydrate in THF yields products that are a function of the substituent . These reactions highlight the chemical versatility of oxadiazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. For instance, the mesomorphic properties of non-symmetrically 3,5-disubstituted 1,2,4-oxadiazole derivatives have been studied, showing that these compounds exhibit enantiotropic liquid crystal phases with nematic textures . Energetic properties such as detonation velocities and pressures have been calculated for certain derivatives, indicating their potential as energetic materials . The stability and reactivity of these compounds are also of interest, as demonstrated by their pronounced acid/base stability and the generation of nitric oxide under physiological conditions .

Scientific Research Applications

Energetic Material Properties

4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide and its derivatives exhibit significant potential in the field of energetic materials. For instance, two derivatives of this compound were synthesized and characterized, revealing their potential as energetic compounds due to their positive heat of formation, acceptable sensitivities, and good detonation performances. These properties suggest their potential application in melt-cast explosives (Xu, Yang, & Cheng, 2018).

Crystal Structure Analysis

A study of 3,4-Bis(4-nitrophenyl)-1,2,5-oxadiazole 2-oxide, a related compound, provided insights into its crystal structure. This research, focusing on the arrangement of molecules and their interactions within the crystal, contributes to the understanding of the structural characteristics of such compounds (Alhouari et al., 2008).

Polymorphism and Molecular Interactions

5-Iodobenzofurazan 1-oxide, another derivative, was studied for its polymorphic forms. This research highlights the different intermolecular interactions in the polymorphs, contributing to a deeper understanding of the structural diversity and stability of such compounds (Britton, Noland, & Clark, 2008).

Pharmaceutical Applications

Functionally substituted 1,2,5-oxadiazole 2-oxides, like this compound, are important in pharmaceutical research. They are considered promising drug candidates, particularly for treating neglected diseases. This highlights the potential of these compounds in medicinal chemistry (Epishina, Kulikov, & Fershtat, 2022).

Synthesis and Characterization Techniques

A significant aspect of research on this compound involves the synthesis and detailed characterization of the compound and its derivatives. Techniques like NMR spectroscopy are crucial for identifying and understanding the structure and properties of these compounds (Kim et al., 2018).

Herbicidal Activity

Some derivatives of this compound demonstrate herbicidal activity. This application in agriculture indicates the versatility of these compounds beyond their traditional use in energetic materials and pharmaceuticals (Cerecetto et al., 2000).

Wide Range of Applications

A comprehensive review of oxadiazoles, including this compound, underscores their extensive applications in medicinal, material, and agricultural chemistry. This broad range of applications showcases the compound's significance across various scientific fields (Filho et al., 2023).

Vasodilator Action

Furoxans, a category to which this compound belongs, have been studied for their vasodilator action. This research contributes to understanding the biological effects of these compounds, particularly in cardiovascular applications (Feelisch, Schönafinger, & Noack, 1992).

Future Directions

Oxadiazoles, including 4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide, have established their potential for a wide range of applications . They have been successfully utilized in various fields such as material science, medicinal chemistry, and high energy molecules . Future research may focus on further exploring these applications and developing new synthetic strategies for oxadiazoles .

Mechanism of Action

Target of Action

It’s worth noting that oxadiazoles, a class of compounds to which this molecule belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These activities suggest that the targets could be enzymes or proteins essential for the survival of these microorganisms.

Mode of Action

For instance, 1,2,5-oxadiazole-3-carboximidamide derivatives were studied for the inhibition of indoleamine-2,3-dioxygenase 1 (IDO1) to enhance anti-tumor potency .

Biochemical Pathways

Given the anti-infective activities of some oxadiazoles , it can be inferred that these compounds may interfere with the biochemical pathways essential for the survival and replication of the targeted microorganisms.

Result of Action

Given the anti-infective activities of some oxadiazoles , it can be inferred that these compounds may lead to the death or inhibition of the targeted microorganisms, thereby mitigating the infection.

Biochemical Analysis

Biochemical Properties

4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complexes and modulate their activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to alterations in downstream signaling cascades. Additionally, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses, thereby impacting cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, thereby affecting phosphorylation events and subsequent signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to the gradual breakdown of this compound, resulting in reduced efficacy . Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive cellular responses, such as changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound in specific tissues, leading to cellular damage and dysfunction. Threshold effects have also been observed, where the compound exhibits a dose-dependent response, with significant effects occurring only above a certain concentration.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body. The primary enzymes involved in the metabolism of this compound include cytochrome P450 enzymes, which catalyze the oxidation of the compound, and transferases, which facilitate conjugation reactions . These metabolic processes are crucial for the detoxification and elimination of this compound from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters, and can also bind to plasma proteins, facilitating its distribution throughout the body . The localization and accumulation of this compound in specific tissues are influenced by its physicochemical properties, such as lipophilicity and molecular size.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through various targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall efficacy. For example, the accumulation of this compound in the mitochondria can affect mitochondrial function and energy production, while its presence in the nucleus can modulate gene expression and DNA repair processes.

properties

IUPAC Name |

4-methyl-1-oxido-2,1,3-benzoxadiazol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c1-5-3-2-4-6-7(5)8-11-9(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTRATWQOBZWRTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=[N+](ON=C12)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395567 | |

| Record name | 2,1,3-Benzoxadiazole, 4-methyl-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27808-46-4 | |

| Record name | 2,1,3-Benzoxadiazole, 4-methyl-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1274850.png)

![5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274855.png)